molecular formula C12H16O2 B2369393 Methyl 2-methyl-2-(4-methylphenyl)propanoate CAS No. 68682-48-4

Methyl 2-methyl-2-(4-methylphenyl)propanoate

Cat. No.: B2369393
CAS No.: 68682-48-4
M. Wt: 192.258
InChI Key: AEQBQMUJJMQZFW-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(4-methylphenyl)propanoate is an organic compound belonging to the ester family It is characterized by its aromatic ring and ester functional group, making it a versatile compound in various chemical reactions and applications

Mechanism of Action

Mode of Action

It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

The biochemical pathways affected by Methyl 2-methyl-2-(4-methylphenyl)propanoate are currently unknown. More research is needed to elucidate the biochemical pathways that this compound affects .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-2-(4-methylphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(4-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(4-methylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: 2-(4-methylphenyl)propanoic acid.

    Reduction: 2-methyl-2-(4-methylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-methyl-2-(4-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-methylphenyl)propanoate: Similar structure but lacks the additional methyl group on the alpha carbon.

    Ethyl 2-methyl-2-(4-methylphenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-methyl-2-(4-methoxyphenyl)propanoate: Similar structure but with a methoxy group on the aromatic ring.

Uniqueness

Methyl 2-methyl-2-(4-methylphenyl)propanoate is unique due to its specific substitution pattern, which influences its reactivity and interactions in chemical and biological systems. The presence of the additional methyl group on the alpha carbon enhances its steric properties, affecting its behavior in various reactions.

Properties

IUPAC Name

methyl 2-methyl-2-(4-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)12(2,3)11(13)14-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQBQMUJJMQZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(4-methylphenyl)-2-methylpropionic acid (60.0 g), sulfuric acid (0.6 ml) and methanol (300 ml) was refluxed for 19 hr. The solvent was evaporated, and water (200 ml) was added and the mixture was extracted with chloroform. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated to give the title compound (61.52 g) as a pale-brown oil. 1H-NMR(CDCl3)δ:1.56(6H, s), 2.32(3H, s), 3.64(3H, s), 7.13(2H, d, J=8.6 Hz), 7.22(2H, d, J=8.6 Hz). MS(EI): 192(M+).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

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